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  • Product: Eflucimibe
  • CAS: 202340-45-2

Core Science & Biosynthesis

Foundational

Eflucimibe (F12511): Mechanistic Insights into ACAT/SOAT Inhibition

Executive Summary & Therapeutic Context Acyl-CoA:cholesterol acyltransferase (ACAT), officially designated as sterol O-acyltransferase (SOAT), is an integral endoplasmic reticulum (ER) membrane enzyme that catalyzes the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

Acyl-CoA:cholesterol acyltransferase (ACAT), officially designated as sterol O-acyltransferase (SOAT), is an integral endoplasmic reticulum (ER) membrane enzyme that catalyzes the intracellular esterification of free cholesterol (FC) into cholesteryl esters (CE). The pathological accumulation of CE is the primary driver of macrophage-derived foam cell formation in atherosclerosis and is increasingly implicated in the progression of neurodegenerative disorders such as Alzheimer's disease (AD) 1[1].

Eflucimibe (also known as F12511) is a highly potent, systemically active, and bioavailable ACAT inhibitor 2[2]. By blocking the esterification process, Eflucimibe modulates lipid homeostasis across multiple tissue types. This technical guide deconstructs the pharmacological profile, molecular mechanisms, and rigorous experimental methodologies required to evaluate Eflucimibe in preclinical models.

Molecular Mechanism of Action

Eflucimibe acts by binding to the ACAT/SOAT enzyme, preventing the transfer of the fatty acyl group from fatty acyl-CoA to the beta-hydroxyl group of cholesterol. In mammals, two isoforms exist: ACAT1 (ubiquitous, highly expressed in macrophages and microglia) and ACAT2 (localized primarily to the liver and intestines) 3[3]. Eflucimibe is a dual inhibitor but demonstrates a distinct high-affinity preference for ACAT1, making it particularly effective at halting foam cell formation and altering microglial lipid rafts 3[3].

G FC Free Cholesterol (FC) ACAT ACAT / SOAT Enzyme (Endoplasmic Reticulum) FC->ACAT FAC Fatty Acyl-CoA FAC->ACAT CE Cholesteryl Esters (CE) ACAT->CE Esterification Foam Macrophage Foam Cells (Atherosclerosis) CE->Foam Accumulation Eflu Eflucimibe (F12511) Eflu->ACAT Potent Inhibition

ACAT/SOAT-mediated cholesterol esterification and Eflucimibe blockade.

Pharmacological Profile & Quantitative Data

Unlike early-generation inhibitors, Eflucimibe exhibits nanomolar potency. The compound demonstrates high efficacy in both isolated enzymatic assays and whole-cell models, effectively regulating endogenous hypercholesterolemia in vivo [[2]](2].

Table 1: Quantitative Pharmacological Profile of Eflucimibe (F12511)

Biological Model / AssayTarget IsoformPotency (IC50 / ED30)Reference
Human ACAT1 (Enzymatic) ACAT1 / SOAT139 nM (0.039 µM)3[3]
Human ACAT2 (Enzymatic) ACAT2 / SOAT2110 nM (0.11 µM)3[3]
HepG2 Cells (Whole Cell) ACAT1 & ACAT23 nM[[2]](2]
CaCo-2 Cells (Whole Cell) ACAT1 & ACAT27 nM2[2]
THP-1 Cells (Whole Cell) ACAT1 (Predominant)71 nM2[2]
Rabbit Intestine (Microsomes) ACAT / SOAT41 nM[[2]](2]
Hamster Liver (Microsomes) ACAT / SOAT223 nM2[2]
Guinea-pig (In Vivo) SystemicED30: 0.008 mg/kg2[2]

Cellular and Systemic Effects

Atherosclerosis and Macrophage Foam Cells

In atherogenesis, macrophages engorge on oxidized LDL, and ACAT1 rapidly converts the resulting free cholesterol into CEs, forming lipid droplets 1[1]. Eflucimibe directly inhibits this process in macrophages. Concurrently, by inhibiting ACAT2 in the intestinal enterocytes and hepatocytes, Eflucimibe reduces dietary cholesterol absorption and limits the assembly and secretion of VLDL particles, providing a dual-pronged anti-atherosclerotic effect 2[2].

Neurodegeneration and Microglial Phagocytosis

Recent breakthroughs have positioned ACAT1 inhibition as a potent mechanism for clearing amyloid-beta (Aβ) plaques in Alzheimer's disease models. Inhibition of ACAT1 by Eflucimibe prevents CE formation, leading to a localized, safe accumulation of free cholesterol in the ER and cellular lipid rafts. This lipid shift activates α-secretase (ADAM10/17), which drastically increases the shedding of soluble TREM2 (sTREM2) from the microglial surface. sTREM2 binds to extracellular Aβ, forming a complex that is subsequently recognized and internalized by the LRP1 receptor, enhancing microglial Aβ clearance 4[4].

G Eflu ACAT1 Inhibition (Eflucimibe) Chol Accumulation of Free Cholesterol Eflu->Chol ADAM Activation of α-secretase (ADAM10/17) Chol->ADAM sTREM2 Increased Shedding of sTREM2 ADAM->sTREM2 Complex sTREM2-Aβ Complex Formation sTREM2->Complex LRP1 LRP1 Receptor Binding & Internalization Complex->LRP1 Phago Enhanced Microglial Aβ Phagocytosis LRP1->Phago

ACAT1 inhibition-induced Aβ phagocytosis via the TREM2/LRP1 axis.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous reproducibility and scientific trustworthiness, the following protocols map the exact causality behind each methodological choice, establishing self-validating experimental systems.

Protocol 1: In Vitro ACAT Inhibition Assay (Microsomal Preparation)

Causality & Rationale: By utilizing a microsomal preparation rather than whole-cell lysates, researchers isolate the ER membrane—the native residence of ACAT. This eliminates confounding variables such as cellular cholesterol efflux mechanisms (e.g., ABCA1/ABCG1 pathways) and variable drug uptake rates, allowing for direct measurement of enzymatic inhibition 2[2].

  • Microsome Isolation: Homogenize tissues (e.g., human THP-1 cells or rabbit intestine) in a sucrose buffer. Centrifuge at 10,000 × g to remove mitochondria and debris, followed by ultracentrifugation of the supernatant at 100,000 × g for 1 hour to pellet the ER microsomes.

  • Inhibitor Incubation: Pre-incubate the microsomal protein (approx. 50 µg) with varying concentrations of Eflucimibe (0.1 nM to 1 µM) in a 0.1 M potassium phosphate buffer (pH 7.4) for 15 minutes at 37°C.

  • Radiolabeled Tracer Addition: Initiate the reaction by adding 10 nmol of [14C]-oleoyl-CoA. Causality: The radiolabel provides a highly sensitive, quantifiable tracer for newly synthesized cholesteryl esters.

  • Lipid Extraction: Stop the reaction after 10 minutes using a chloroform/methanol (2:1, v/v) extraction (Folch method). Causality: This selectively partitions the hydrophobic cholesteryl esters into the organic phase while leaving unreacted, water-soluble oleoyl-CoA in the aqueous phase.

  • Validation & Quantification: Separate the organic phase via Thin-Layer Chromatography (TLC) using a hexane/diethyl ether/acetic acid solvent system. Quantify the [14C]-cholesteryl ester band via liquid scintillation counting. Self-Validation: Always run a negative control using heat-inactivated microsomes (boiled for 5 mins) to establish baseline non-enzymatic esterification, ensuring the measured signal is exclusively ACAT-derived.

Protocol 2: Stealth Liposome Encapsulation of Eflucimibe

Causality & Rationale: Eflucimibe is extremely hydrophobic (MW: 469.72 g/mol ), which severely limits its bioavailability and causes precipitation in aqueous cell culture media [[3]](3]. Encapsulating the drug into DSPE-PEG2000/Phosphatidylcholine (PC) nanoparticles creates a sterically stabilized ("stealth") liposome. This prevents opsonization, maintains high local concentrations, and allows for efficient delivery to neuronal and microglial cells without overt toxicity 3[3].

  • Co-Solubilization: Dissolve Eflucimibe, DSPE-PEG2000, and egg PC in 100% ethanol at a defined molar ratio. Causality: Ethanol ensures uniform molecular mixing of the highly hydrophobic drug with the amphiphilic lipids.

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation overnight. Causality: Complete removal of ethanol prevents solvent-induced cellular toxicity and forms a homogeneous dry lipid-drug matrix.

  • Hydration & Assembly: Resuspend the dry film in a physiological buffer (e.g., PBS) at 60°C (above the phase transition temperature of the lipids) and vortex vigorously.

  • Sonication: Subject the suspension to probe sonication on ice for 10 minutes. Causality: Sonication inputs the energy required to break down multilamellar vesicles into uniform, unilamellar stealth liposomes.

  • Validation: Analyze the formulation using Dynamic Light Scattering (DLS). Self-Validation: The system is validated if the polydispersity index (PDI) is < 0.2 and the average hydrodynamic diameter is approximately 200 nm. These nanoparticles remain stable at 4°C for up to 6 months 3[3].

G Step1 Mix Eflucimibe, DSPE-PEG2000, & Egg PC in Ethanol Step2 Solvent Evaporation (Dry Film Formation) Step1->Step2 Step3 Resuspension in Buffer Step2->Step3 Step4 Sonication Step3->Step4 Step5 Stealth Liposome Nanoparticles (~200nm, Stable at 4°C) Step4->Step5

Workflow for encapsulating Eflucimibe into stealth liposomes.

References

  • Probechem. "Eflucimibe (F12511)
  • MedChemExpress. "Eflucimibe (F 12511)
  • PubMed (NIH). "Inhibition of acyl-CoA cholesterol acyltransferase by F12511 (Eflucimibe)
  • PMC (NIH). "Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture".
  • PMC (NIH). "Inhibition of Acyl‐CoenzymeA: Cholesterol Acyltransferase 1 promotes shedding of soluble triggering receptor on myeloid cells 2 (TREM2) and low‐density lipoprotein receptor 1 (LRP1)‐dependent phagocytosis of amyloid beta protein in microglia".

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Dosing Protocol for Eflucimibe (F-12511) in HepG2 and CaCo-2 Cell Lines

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Experimental Methodology & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Experimental Methodology & Mechanistic Guide.

Introduction & Mechanistic Rationale

Eflucimibe (also known as F-12511) is a highly potent, selective, and systemic inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), specifically targeting both the ACAT1 (SOAT1) and ACAT2 (SOAT2) isoforms[1],[2]. By catalyzing the intracellular esterification of cholesterol, ACAT plays a critical role in the assembly and secretion of apolipoprotein B-containing lipoproteins (VLDL in the liver, chylomicrons in the intestine)[3].

When designing in vitro assays to evaluate Eflucimibe, the choice of cell line is paramount. HepG2 cells (human hepatoma) serve as a robust model for hepatic VLDL assembly, constitutively expressing ACAT. CaCo-2 cells (human colorectal adenocarcinoma), when properly differentiated, serve as the gold-standard model for intestinal cholesterol absorption and chylomicron assembly[3],[2].

As a Senior Application Scientist, I cannot stress enough that successful in vitro evaluation of Eflucimibe requires strict control over two often-overlooked variables: cell differentiation state (specifically for CaCo-2) and media protein content (due to the compound's high affinity for albumin)[2],[4]. This protocol outlines a self-validating system to ensure reproducible, artifact-free data.

Pathway Visualization

Pathway Chol Free Cholesterol (Dietary/De Novo) ACAT ACAT1 / ACAT2 (Endoplasmic Reticulum) Chol->ACAT Substrate Acyl Fatty Acyl-CoA Acyl->ACAT Substrate CE Cholesteryl Esters (CE) ACAT->CE Esterification Eflu Eflucimibe (F-12511) ACAT Inhibitor Eflu->ACAT Inhibits (IC50: 3-7 nM) HepG2 HepG2: VLDL Secretion CE->HepG2 Hepatic Pathway CaCo2 CaCo-2: Chylomicron Assembly CE->CaCo2 Intestinal Pathway

Figure 1: Mechanism of ACAT1/2 inhibition by Eflucimibe in hepatic and intestinal pathways.

Physicochemical Profiling & Data Summaries

To establish a reliable dosing protocol, we must first align the physicochemical properties of Eflucimibe with the biological baselines of our chosen cell lines. Eflucimibe is highly potent but presents specific solubility and protein-binding challenges.

Table 1: Eflucimibe (F-12511) Pharmacological Profile & Protocol Impact
PropertyValueCausality / Impact on Experimental Design
Target ACAT1 / ACAT2Dual inhibitor; effectively blocks cholesterol esterification in both hepatic and intestinal models[2].
IC50 (HepG2) 3 nMHighly potent in hepatic models; requires a low-nM dosing range to capture the inflection point[1].
IC50 (CaCo-2) 7 nMHighly potent in intestinal models[1].
Solubility 25 mg/mL in DMSOHygroscopic nature requires warming to 60°C and sonication for complete dissolution[5].
Protein Binding Avidly binds BSAAssay media must be serum-free or low-BSA to prevent artificial IC50 shifts and drug sequestration[4].
Table 2: Dosing Matrix for In Vitro Esterification Assays
ConditionEflucimibe ConcentrationPurpose & Expected Outcome
Vehicle Control 0.1% DMSOEstablishes the baseline ACAT esterification activity (100% activity).
Low Dose 0.1 nM - 1 nMSub-IC50 range to establish the bottom asymptote of the dose-response curve.
IC50 Range 3 nM - 10 nMCaptures the critical inflection points for HepG2 (3 nM) and CaCo-2 (7 nM)[1].
High Dose 100 nMAchieves >90% target engagement and pathway suppression.
Vesiculation Dose 500 nM (0.5 μM)Induces rapid, reversible translocation of ACAT into vesicular structures within 1 hour[6].

Step-by-Step Experimental Methodology

Phase 1: Compound Preparation (Self-Validating Step)

Causality Note: Eflucimibe (CAS: 202340-45-2) is hygroscopic and can precipitate if residual moisture is present in the solvent. Using old, hydrated DMSO will result in micro-precipitates, leading to inaccurate dosing[5].

  • Reagent Equilibration: Remove the Eflucimibe vial from -20°C storage and allow it to equilibrate to room temperature for at least 1 hour before opening to prevent condensation[7].

  • Stock Formulation (10 mM): Dissolve 4.70 mg of Eflucimibe in 1 mL of newly opened, anhydrous DMSO.

  • Solubilization: Place the vial in a sonicating water bath heated to 60°C for 5–10 minutes[5].

  • Validation: Visually inspect the solution against a light source. It must be completely transparent. Store single-use aliquots at -20°C for up to one month[7].

Phase 2: Cell Culture & The Differentiation Imperative

Causality Note: While HepG2 cells are ready for assay shortly after adhering, CaCo-2 cells are biologically irrelevant for ACAT assays if used immediately. In differentiating CaCo-2 cells, the ACAT2 protein content increases 5- to 10-fold over 6 to 21 days[2]. Dosing undifferentiated CaCo-2 cells will yield artificially low esterification baselines.

HepG2 Preparation:

  • Seed HepG2 cells in EMEM or DMEM supplemented with 10% FBS.

  • Allow 48 hours for cells to reach 70-80% confluence and enter log-phase growth.

CaCo-2 Preparation (Critical Path):

  • Seed CaCo-2 cells on permeable polycarbonate transwell inserts (if modeling absorption) or standard plates in DMEM + 20% FBS + 1% Non-Essential Amino Acids (NEAA).

  • Differentiation Window: Culture the cells for 14 to 21 days post-confluence , changing the media every 48 hours.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). A TEER value > 200 Ω·cm² confirms tight junction formation, enterocyte differentiation, and maximum ACAT2 expression.

Phase 3: The Dosing Protocol & The BSA Confounder

Causality Note: Eflucimibe binds avidly to Bovine Serum Albumin (BSA). If standard 10% FBS media is used during the dosing period, the apparent IC50 will be artificially overestimated (often shifting from nanomolar to micromolar ranges) due to drug sequestration[4].

  • Media Washout: 2 hours prior to dosing, wash the HepG2 or differentiated CaCo-2 monolayers twice with warm PBS.

  • Transition: Replace with serum-free media, or media containing a strictly controlled 0.1% fatty-acid-free BSA to support cell viability without sequestering the drug.

  • Working Solutions: Prepare serial dilutions of Eflucimibe in DMSO, then spike into the serum-free media to achieve final concentrations of 0.1 nM, 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, and 500 nM. Ensure final DMSO concentration remains constant at 0.1% across all wells.

  • Incubation: Incubate cells with the compound for 1 to 4 hours at 37°C. Note: At 500 nM, Eflucimibe will induce the reversible translocation of ACAT from the endoplasmic reticulum into vesicular structures within 60 minutes[6].

Phase 4: Functional Readout (Cholesterol Esterification Assay)
  • Substrate Spiking: Following the Eflucimibe pre-incubation, spike the media with 10 μM of [14C]-oleic acid (complexed to fatty-acid-free BSA).

  • Esterification Window: Incubate for an additional 2 to 4 hours to allow ACAT to utilize the radiolabeled oleic acid.

  • Lipid Extraction: Wash cells with cold PBS and extract total lipids using a Hexane:Isopropanol (3:2, v/v) mixture.

  • Quantification: Separate the lipid fractions via Thin Layer Chromatography (TLC) using a Hexane:Diethyl Ether:Acetic Acid (80:20:1) solvent system. Scrape the cholesteryl ester bands and quantify via liquid scintillation counting.

  • Validation: The 100 nM Eflucimibe dose should suppress [14C]-cholesteryl ester formation by >90% compared to the vehicle control. If suppression is poor, suspect BSA contamination in the assay media[4].

References

  • DC Chemicals. F12511 | 202340-45-2 | COA. Retrieved from:[Link]

  • Junquero, D. et al. (2001). Pharmacological profile of F 12511, (S)-2',3', 5'-trimethyl-4'-hydroxy-alpha-dodecylthioacetanilide a powerful and systemic acylcoenzyme A: cholesterol acyltransferase inhibitor. PubMed. Retrieved from:[Link]

  • Chang, T. Y. et al. (2022). Targeting Sterol O-Acyltransferase/Acyl-CoA:Cholesterol Acyltransferase (ACAT): A Perspective on Small-Molecule Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]

  • Lee, H. T. et al. (1999). Inhibitors of Acyl-CoA:Cholesterol O-Acyl Transferase (ACAT) as Hypocholesterolemic Agents. CI-1011: An Acyl Sulfamate with Unique Cholesterol-Lowering Activity in Animals Fed Noncholesterol-Supplemented Diets. Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]

  • ResearchGate. Eflucimibe Pierre Fabre/Eli Lilly. Retrieved from:[Link]

  • PMC. Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures. Retrieved from:[Link]

Sources

Application

Preparation of Eflucimibe DMSO Stock Solutions for Cell Culture: An Application Note and Protocol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and quality control of Eflucimibe stock solutions in dimethyl sulfoxide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and quality control of Eflucimibe stock solutions in dimethyl sulfoxide (DMSO) for use in cell culture applications. Eflucimibe, a potent inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT), is a critical tool for investigating cellular cholesterol metabolism and its role in various disease states. Adherence to the protocols outlined herein will ensure the accurate and reproducible use of Eflucimibe in in vitro studies.

Introduction to Eflucimibe

Eflucimibe, also known as F-12511, is a selective inhibitor of both isoforms of Acyl-coenzyme A: cholesterol acyltransferase, ACAT1 and ACAT2. These enzymes are responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, Eflucimibe increases the intracellular concentration of free cholesterol, which can modulate various cellular processes, including signal transduction and membrane dynamics. This mechanism of action makes Eflucimibe a valuable pharmacological tool for studying the pathophysiology of diseases associated with dysregulated cholesterol metabolism, such as atherosclerosis and certain cancers.

Mechanism of Action: ACAT Inhibition

The inhibition of ACAT by Eflucimibe leads to a cascade of cellular events. An increase in free cholesterol within the cell can trigger feedback mechanisms that regulate cholesterol homeostasis. This includes the downregulation of cholesterol uptake and the promotion of cholesterol efflux. In disease models, this can prevent the formation of foam cells, which are a hallmark of atherosclerotic plaques.

Eflucimibe Eflucimibe ACAT ACAT Eflucimibe->ACAT Inhibits Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Catalyzes Esterification Free_Cholesterol Free Cholesterol Free_Cholesterol->ACAT Substrate Cellular_Processes Modulation of Cellular Processes Free_Cholesterol->Cellular_Processes Regulates

Caption: Mechanism of Eflucimibe Action.

Physicochemical Properties of Eflucimibe

A thorough understanding of the physicochemical properties of Eflucimibe is crucial for the accurate preparation of stock solutions.

PropertyValueSource(s)
Molecular Formula C₂₉H₄₃NO₂S[1][2]
Molecular Weight 469.72 g/mol [1][2]
CAS Number 202340-45-2[1]
Appearance Solid[2]
Solubility in DMSO ≥ 25 mg/mL (≥ 53.22 mM)[3]

Protocol: Preparation of a 10 mM Eflucimibe DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution of Eflucimibe in DMSO, a common starting concentration for cell culture experiments.

Materials:

  • Eflucimibe powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-Weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a sterile microcentrifuge tube on the balance and tare.

  • Weighing Eflucimibe:

    • Carefully weigh out the desired mass of Eflucimibe powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.697 mg of Eflucimibe.

    • Calculation:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 469.72 g/mol x 1000 mg/g = 4.697 mg

  • Dissolution in DMSO:

    • Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the weighed Eflucimibe.

    • Securely cap the tube and vortex for 1-2 minutes, or until the powder is completely dissolved. A clear, particulate-free solution should be obtained.

    • Gentle warming in a 37°C water bath can aid dissolution if necessary.[4]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability. For storage up to 3 months, -20°C is generally sufficient; for longer periods, -80°C is recommended.[5][6]

start Start weigh Weigh 4.697 mg Eflucimibe start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for Eflucimibe Stock Solution Preparation.

Preparation of Working Solutions for Cell Culture

The concentrated DMSO stock solution must be diluted to the final working concentration in cell culture medium. It is critical to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.

Key Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be below 0.1% and not exceed 0.5%.[7] The tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control toxicity test for your specific cell line.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO as used in the experimental group, but without Eflucimibe. This allows for the differentiation of the effects of the compound from those of the solvent.[5]

  • Serial Dilution: To avoid precipitation of the compound upon dilution in aqueous media, it is recommended to perform serial dilutions.[5]

Example Dilution Protocol (for a 10 µM final concentration):

  • Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to create a 100 µM intermediate solution (1% DMSO).

  • Add 100 µL of this 100 µM intermediate solution to 900 µL of cell culture medium in your experimental well to achieve a final concentration of 10 µM Eflucimibe with a final DMSO concentration of 0.1%.

Quality Control of Eflucimibe Stock Solutions

To ensure the reliability and reproducibility of your experimental data, it is important to perform quality control on your prepared stock solutions.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or crystallization.[4] If any particulates are observed, the aliquot should be discarded.

  • Concentration Verification (Optional): For long-term studies or when using a new batch of Eflucimibe, the concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector. This ensures the accuracy of the prepared stock.

  • Functional Assay: Periodically, the biological activity of a stored stock solution can be compared to a freshly prepared solution in a simple functional assay to confirm that the compound has not degraded over time.

Safety and Handling

  • Always handle Eflucimibe and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for both Eflucimibe and DMSO before handling.

References

  • Inxight Drugs. EFLUCIMIBE. Available at: [Link]

  • ResearchGate. How to do proper DMSO control for cell culture drug treatments?. Available at: [Link]

  • ResearchGate. What the concentration of DMSO you use in cell culture assays?. Available at: [Link]

  • PubMed. Eflucimibe. Pierre Fabre/Eli Lilly. Available at: [Link]

  • PMC. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer's Disease Mice. Available at: [Link]

  • PMC. Inhibition of Acyl‐CoenzymeA: Cholesterol Acyltransferase 1 promotes shedding of soluble triggering receptor on myeloid cells 2 (TREM2) and low‐density lipoprotein receptor 1 (LRP1)‐dependent phagocytosis of amyloid beta protein in microglia. Available at: [Link]

  • PubMed. Determination of solubility profiles of eflucimibe polymorphs: experimental and modeling. Available at: [Link]

  • DTIC. Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • PubMed. Stability of screening compounds in wet DMSO. Available at: [Link]

  • PubMed. Physicochemical characterization and pharmacological evaluation of ezetimibe-PVP K30 solid dispersions in hyperlipidemic rats. Available at: [Link]

  • PubMed. Evaluation of physicochemical properties and in vivo efficiency of atorvastatin calcium/ezetimibe solid dispersions. Available at: [Link]

Sources

Method

Measuring ACAT activity with Eflucimibe in microsomal preparations

Application Note: Precise Measurement of ACAT Activity and Inhibition by Eflucimibe (F12511) in Microsomal Preparations Introduction & Mechanistic Rationale Acyl-CoA:cholesterol acyltransferase (ACAT)—also designated as...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precise Measurement of ACAT Activity and Inhibition by Eflucimibe (F12511) in Microsomal Preparations

Introduction & Mechanistic Rationale

Acyl-CoA:cholesterol acyltransferase (ACAT)—also designated as sterol O-acyltransferase (SOAT)—is an integral, multi-pass membrane protein residing primarily in the endoplasmic reticulum (ER)[1]. It plays a paramount role in cellular lipid homeostasis by catalyzing the esterification of free cholesterol with long-chain fatty acyl-CoA (e.g., oleoyl-CoA) to form cholesteryl esters[1]. This process mitigates the lipotoxicity of free cholesterol and drives the formation of cytoplasmic lipid droplets and the assembly of lipoproteins.

Eflucimibe (F12511) is a highly potent, selective, and competitive ACAT inhibitor[2]. Because ACAT exists as two distinct isoforms (ACAT1, ubiquitously expressed; and ACAT2, localized to the liver and intestine), Eflucimibe serves as a critical tool compound for investigating cholesterol metabolism. It exhibits high affinity for ACAT1 and moderate affinity for ACAT2, making it highly relevant for evaluating anti-atherosclerotic and neuroprotective therapies[3].

Pathway FC Free Cholesterol (ER Membrane) ACAT ACAT1 / ACAT2 (SOAT1 / SOAT2) FC->ACAT AcylCoA Fatty Acyl-CoA (e.g., Oleoyl-CoA) AcylCoA->ACAT CE Cholesteryl Esters (Lipid Droplets) ACAT->CE Esterification Eflucimibe Eflucimibe (F12511) ACAT Inhibitor Eflucimibe->ACAT Inhibition

Biochemical pathway of cholesterol esterification by ACAT and its inhibition by Eflucimibe.

Pharmacological Profile of Eflucimibe

To establish the appropriate concentration ranges for your experimental design, the following table summarizes the inhibitory potency of Eflucimibe across different biological systems and enzyme isoforms[2][3].

Target / Biological SystemAssay TypeIC50 / EC50Reference
ACAT1 (Human) Recombinant / Microsomal39 nM[3]
ACAT2 (Human) Recombinant / Microsomal110 nM[3]
HepG2 Cells Whole Cell3 nM[2]
CaCo-2 Cells Whole Cell7 nM[2]
THP-1 Macrophages Whole Cell71 nM[2]
Rabbit Intestine Microsomal41 nM[2]
Hamster Liver Microsomal223 nM[2]

Experimental Design: Causality & The Mixed Micelle System

Why use a microsomal preparation instead of a whole-cell assay? In intact cells, ACAT activity is heavily influenced by the intracellular trafficking of endogenous cholesterol to the ER membrane[4]. When measuring the direct pharmacological kinetics of an inhibitor like Eflucimibe, these upstream variables must be eliminated.

Isolating the ER fraction (microsomes) and utilizing a "mixed micelle assay" achieves this. Because ACAT is highly dependent on its local lipid microenvironment, the mixed micelle system reconstitutes the ACAT protein in a defined, standardized lipid environment composed of taurocholate, phosphatidylcholine (PC), and exogenous cholesterol[3][5]. This uncouples the enzyme from endogenous lipid fluctuations, ensuring that the measured IC50 reflects true molecular inhibition rather than an artifact of altered substrate availability[3][6].

Designing a Self-Validating System A rigorous protocol must be self-validating to prevent false positives/negatives. This assay incorporates:

  • Zero-Time Control : To establish background radioactivity, a reaction is quenched immediately after adding the radiolabeled substrate.

  • Vehicle Control (DMSO) : Establishes the 100% baseline for uninhibited ACAT activity.

  • High-Salt Wash : Utilizing 1 M KCl in the assay buffer strips away peripheral membrane proteins and cytosolic factors that might non-specifically bind or metabolize the substrate[6].

Step-by-Step Protocol

Workflow Step1 Tissue/Cell Homogenization (Lysis & Sonication) Step2 Differential Centrifugation (100,000 x g to Isolate Microsomes) Step1->Step2 Step4 Pre-incubation (Microsomes + Eflucimibe) Step2->Step4 Step3 Mixed Micelle Preparation (Cholesterol, PC, Taurocholate) Step3->Step4 Step5 Initiate Reaction (Add [3H]Oleoyl-CoA) Step4->Step5 Step6 Lipid Extraction & TLC (Isolate Cholesteryl Esters) Step5->Step6 Step7 Scintillation Counting (Quantify Enzyme Activity) Step6->Step7

Step-by-step workflow for the microsomal ACAT activity assay using Eflucimibe.

Phase 1: Preparation of Microsomes
  • Harvest cells (e.g., HepG2) or homogenize tissue in ice-cold homogenization buffer (50 mM Tris-HCl pH 7.4, 1 mM EDTA, 250 mM sucrose, supplemented with protease inhibitors).

  • Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C to pellet nuclei and heavy mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 × g for 1 hour at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in assay buffer (20 mM HEPES pH 6.8, 1 M KCl)[1][6].

  • Determine protein concentration using a modified Lowry or BCA assay[4]. Adjust the concentration to 5 mg/mL.

Phase 2: Mixed Micelle Preparation
  • Combine cholesterol and phosphatidylcholine (PC) in a glass tube using a chloroform/methanol solvent system.

  • Dry the lipids under a gentle stream of nitrogen gas to form a thin lipid film.

  • Resuspend the lipid film in a sodium taurocholate solution to form mixed micelles[5]. Vortex vigorously and sonicate in a water bath until the solution is optically clear.

Phase 3: In Vitro ACAT Reaction
  • In a glass reaction tube, combine 50-100 µg of microsomal protein with the mixed micelle solution.

  • Add Eflucimibe (dissolved in DMSO) at desired concentrations (e.g., 1 nM to 1 µM). Critical: The final DMSO concentration must not exceed 1% (v/v) to avoid solvent-induced enzyme denaturation. Include a vehicle-only control.

  • Pre-incubate the mixture for 15 minutes at 37°C. Rationale: Eflucimibe is highly lipophilic and requires time to partition into the micelle and bind the ACAT active site[7].

  • Initiate the esterification reaction by adding 10 µL of [3H]oleoyl-CoA (approx. 4 µCi, final concentration 10-50 µM)[1][4].

  • Incubate at 37°C for exactly 5 to 15 minutes to ensure the reaction remains in the linear phase[5].

  • Stop the reaction by adding 1 mL of chloroform:methanol (2:1, v/v).

Phase 4: Lipid Extraction & TLC Analysis
  • Perform a Bligh-Dyer lipid extraction by adding 0.2 mL of water to the stopped reaction, vortexing, and centrifuging at 2,000 × g for 5 minutes. Rationale: This separates the highly hydrophobic cholesteryl esters into the lower organic phase while leaving unreacted water-soluble [3H]oleoyl-CoA in the upper aqueous phase.

  • Carefully collect the lower organic phase and dry it under nitrogen gas.

  • Resuspend the lipids in 30 µL of chloroform and spot onto a Silica Gel G Thin Layer Chromatography (TLC) plate[1].

  • Develop the plate in a solvent system of petroleum ether : diethyl ether : acetic acid (80:20:1, v/v/v)[1].

  • Identify the cholesteryl ester band (using iodine vapor or a co-migrating standard).

  • Scrape the silica corresponding to the cholesteryl ester band into a scintillation vial, add scintillation cocktail, and quantify the radioactivity (DPM) using a liquid scintillation counter[8].

Data Analysis & Interpretation

  • Calculate Specific Activity: Convert the DPM values of the cholesteryl ester bands into picomoles of cholesteryl oleate formed. Specific ACAT activity is defined as picomoles of cholesteryl oleate formed per minute per milligram of microsomal protein (pmol/min/mg)[5].

  • Determine IC50: Plot the specific activity (as a percentage of the vehicle control) against the log concentration of Eflucimibe. Use non-linear regression (four-parameter logistic curve) to determine the IC50 value.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Eflucimibe (F-12511) Precipitation in Standard Cell Culture Media

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In my years of optimizing in vitro assays, few compounds have presented as consistent a solubility challenge as Eflucimibe (also...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In my years of optimizing in vitro assays, few compounds have presented as consistent a solubility challenge as Eflucimibe (also known as F-12511). Eflucimibe is a highly potent, selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT/SOAT), making it a critical tool for researchers studying atherosclerosis and neurodegenerative diseases[1]. However, its extreme hydrophobicity—a necessary feature for partitioning into the endoplasmic reticulum membrane to reach its target—makes it thermodynamically unstable in standard aqueous cell culture media[2].

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the thermodynamic causality behind Eflucimibe precipitation and provide field-proven, self-validating protocols to ensure your compound remains in solution, thereby preserving the scientific integrity of your cellular assays.

The Causality of Precipitation: Why Does Eflucimibe Crash Out?

To prevent precipitation, we must first understand the physical chemistry driving it. Eflucimibe precipitation is rarely a random occurrence; it is a thermodynamic inevitability when specific parameters are ignored.

  • Thermodynamic Insolubility: Eflucimibe has a high molecular weight (469.73 g/mol ) and a highly lipophilic structure[3]. In an aqueous medium, water molecules are forced to form highly ordered clathrate cages around the hydrophobic domains of the drug. The entropic penalty of this ordering forces the drug molecules to aggregate and precipitate to minimize their exposed surface area.

  • Solvent Shock: When a highly concentrated DMSO stock of Eflucimibe is rapidly introduced into aqueous media, the DMSO diffuses into the water faster than the drug can disperse. The local concentration of Eflucimibe instantly exceeds its thermodynamic solubility limit, leading to rapid nucleation and crystallization[4].

  • Temperature Differentials: Solubility is highly temperature-dependent. Adding a room-temperature (or cold) DMSO stock to cold media drastically lowers the kinetic barrier for precipitation. High-molecular-weight plasma proteins in serum can also denature or precipitate when exposed to extreme temperature shifts, further destabilizing the compound.

Logic Problem Eflucimibe Precipitation Cause1 Solvent Shock (Rapid DMSO diffusion) Problem->Cause1 Cause2 Thermodynamic Insolubility (High Hydrophobicity) Problem->Cause2 Cause3 Temperature Drop (Cold Media) Problem->Cause3 Sol1 Stepwise Dropwise Dilution Cause1->Sol1 Sol2 γ-Cyclodextrin Complexation or Stealth Liposomes Cause2->Sol2 Sol3 Pre-warm Media to 37°C Cause3->Sol3

Caption: Logical mapping of Eflucimibe precipitation causes to field-proven technical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My media turns cloudy immediately upon adding the Eflucimibe stock. How do I fix this? A: This is the classic presentation of solvent shock[5]. To prevent this, never add the concentrated DMSO stock directly to the bulk media. Instead, use a stepwise serial dilution method. Pre-warm the media to 37°C, and add the stock dropwise while establishing a strong vortex to ensure rapid dispersion, keeping the local concentration below the nucleation threshold[6].

Q2: The solution is clear initially, but crystals form after 24 hours of incubation. What is happening? A: This indicates a supersaturated solution that is slowly nucleating over time. This delayed precipitation can be exacerbated by interactions with media components, pH shifts caused by cell metabolism, or the compound coming out of a supersaturated state[5]. Consider lowering the final concentration or utilizing a carrier molecule. Complexation with gamma-cyclodextrin has been shown to increase Eflucimibe solubility by approximately 44-fold[7].

Q3: I need to treat my microglia (e.g., BV2 or HMC3) with Eflucimibe to study Aβ phagocytosis, but the DMSO concentration is causing toxicity. What are my alternatives? A: If you must keep DMSO below 0.1% but require higher Eflucimibe concentrations to effectively inhibit ACAT1 and promote Aβ phagocytosis[8], you should encapsulate the drug in stealth liposomes. Using a formulation of DSPE-PEG2000 and L-α-Phosphatidylcholine completely bypasses the aqueous solubility issue, allowing the liposomes to deliver the drug directly to the cells without overt toxicity[2].

ACAT_Pathway Eflucimibe Eflucimibe (F-12511) ACAT1 ACAT1 / SOAT1 (Endoplasmic Reticulum) Eflucimibe->ACAT1 Inhibits CE Cholesteryl Esters (CE) (Lipid Droplets) ACAT1->CE Catalyzes Efflux Cholesterol Efflux (ABCA1 Upregulation) ACAT1->Efflux Inhibition Triggers Phagocytosis Aβ Phagocytosis (Microglia) ACAT1->Phagocytosis Inhibition Enhances Cholesterol Free Cholesterol Cholesterol->CE Esterification

Caption: ACAT1 inhibition by Eflucimibe prevents esterification, enhancing efflux and Aβ phagocytosis.

Quantitative Data: Eflucimibe Solubilization Parameters

To optimize your experimental design, refer to the following physicochemical and solubilization parameters for Eflucimibe.

ParameterValueCausality / Impact
Molecular Weight 469.73 g/mol [3]High mass and lipophilicity drive poor aqueous solubility.
Target IC50 (ACAT1) 3 - 71 nM[1]High potency allows for lower working concentrations, mitigating precipitation risks.
DMSO Solubility ≥ 5.32 mM (2.5 mg/mL)[9]Excellent primary solvent; however, requires careful dilution to prevent solvent shock.
γ-Cyclodextrin Complexation ~44-fold solubility increase[7]Forms an inclusion complex, shielding the hydrophobic domains from the aqueous media.
Stealth Liposome Delivery Effective at 0.04 - 0.4 µM[2]Completely bypasses aqueous thermodynamics by delivering the drug via membrane fusion.
Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system. Do not proceed to cellular application without passing the validation check.

Protocol A: Stepwise Serial Dilution (For standard assays ≤ 1 µM)

This protocol minimizes solvent shock by controlling the kinetic rate of solvent diffusion[4].

  • Preparation: Thaw Eflucimibe stock (e.g., 5 mM in 100% sterile-filtered DMSO) at room temperature. Ensure no crystals are present in the stock[5].

  • Media Warming: Pre-warm the required volume of cell culture media to exactly 37°C in a water bath[6].

  • Intermediate Dilution: Pipette 1 mL of the pre-warmed media into a sterile microcentrifuge tube. While gently vortexing the tube, add the required volume of Eflucimibe stock dropwise to create an intermediate concentration (e.g., 100 µM).

  • Final Dilution: Transfer the intermediate solution into the final bulk media volume to reach your target working concentration (e.g., 1 µM), ensuring the final DMSO concentration remains below 0.1%.

  • Validation Check (Critical): Prior to applying the dosed media to your cells, pipette 100 µL into a 96-well plate and examine it under a phase-contrast microscope at 20X magnification. The complete absence of refractile microcrystals validates the protocol's success. If crystals are present, the media must be discarded.

Workflow Stock 1. Eflucimibe Stock (5 mM in 100% DMSO) Intermediate 3. Intermediate Dilution (Add dropwise + vortex) Stock->Intermediate Warm 2. Pre-warm Media (37°C, Serum-free) Warm->Intermediate Final 4. Final Culture Media (DMSO < 0.1%) Intermediate->Final Serial Dilution Cells 5. Apply to Cell Culture (Microscopic Validation) Final->Cells Validation Check

Caption: Stepwise dilution workflow to prevent solvent shock when adding Eflucimibe to aqueous media.

Protocol B: Gamma-Cyclodextrin Complexation (For high-concentration assays)

When higher concentrations are required, complexation is necessary to shield the hydrophobic core[7].

  • Kneading Phase: Combine Eflucimibe powder and γ-cyclodextrin in a molar ratio of 1:2 in a mortar.

  • Paste Formation: Add a small volume of a water/ethanol mixture (50:50 v/v) to form a thick paste. Knead the paste continuously for 45 minutes to ensure complete interaction and inclusion complex formation[7].

  • Drying: Dry the resulting paste under a vacuum at 40°C until all solvent is removed.

  • Reconstitution: Dissolve the resulting complex powder directly into pre-warmed cell culture media.

  • Validation Check: Measure the optical density (OD) of the media at 600 nm. An OD600 identical to a blank media control confirms complete solubilization without micro-precipitation.

Protocol C: Stealth Liposome Encapsulation (For sensitive primary cells)

For primary microglia or neurons where DMSO toxicity is a confounding variable[2].

  • Lipid Film Hydration: Combine Eflucimibe, DSPE-PEG2000, and L-α-Phosphatidylcholine in a glass vial using an organic solvent (e.g., chloroform/methanol).

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

  • Hydration & Extrusion: Hydrate the film with PBS at 60°C, followed by sequential extrusion through 100 nm polycarbonate membranes to form uniform stealth liposomes.

  • Validation Check: Analyze the liposomes via Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.2 and a Z-average diameter of ~100 nm validates the successful encapsulation of Eflucimibe without free drug precipitation.

References
  • Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture. Source: NIH/PMC. URL: [Link]

  • Evolution of the interaction of a new chemical entity, eflucimibe, with gamma-cyclodextrin during kneading process. Source: PubMed/NIH. URL: [Link]

  • Inhibition of Acyl‐CoenzymeA: Cholesterol Acyltransferase 1 promotes shedding of soluble triggering receptor on myeloid cells 2 (TREM2) and low‐density lipoprotein receptor 1 (LRP1)‐dependent phagocytosis of amyloid beta protein in microglia. Source: NIH/PMC. URL: [Link]

Sources

Optimization

Eflucimibe (F12511) Technical Support Center: In Vitro Cytotoxicity Troubleshooting

Welcome to the Application Science Support Center for Eflucimibe (F12511). As researchers transition from short-term biochemical assays to long-term in vitro models (such as macrophage foam cell assays or tumor microenvi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center for Eflucimibe (F12511). As researchers transition from short-term biochemical assays to long-term in vitro models (such as macrophage foam cell assays or tumor microenvironment models), Eflucimibe-induced cytotoxicity is a frequently encountered hurdle.

This guide is engineered to provide you with a mechanistic understanding of this phenomenon and field-proven, self-validating protocols to mitigate cell death while maintaining robust Acyl-CoA:cholesterol acyltransferase (ACAT) inhibition.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why do my cells exhibit severe cytotoxicity after 48 hours of Eflucimibe incubation?

The Causality: The cytotoxicity you are observing is likely not an off-target effect of Eflucimibe, but rather an on-target consequence of ACAT1/SOAT1 inhibition [1]. ACAT is responsible for esterifying free cholesterol (FC) into inert cholesteryl esters (CE) for safe storage in lipid droplets. When Eflucimibe potently blocks this enzyme, unesterified free cholesterol accumulates rapidly[2]. This excess free cholesterol integrates into the plasma membrane, altering membrane fluidity, disrupting intracellular signaling, and ultimately leading to membrane damage and apoptosis[1].

Q2: How can I differentiate between solvent (DMSO) toxicity and Eflucimibe-induced free cholesterol toxicity?

The Self-Validating Check: To prove the toxicity is mechanism-based, you must introduce an extracellular cholesterol acceptor into your culture system. We recommend adding Apolipoprotein A-I (ApoA-I) or cyclodextrin to the media[2]. ApoA-I facilitates the efflux of the cytotoxic pool of free cholesterol from the plasma membrane via the ABCA1 transporter[3].

  • Validation Logic: If cell viability is rescued by the addition of ApoA-I, the cell death is confirmed to be driven by on-target free cholesterol accumulation[3]. If cells continue to die, investigate solvent toxicity or off-target mitochondrial disruption.

Q3: Am I using too high of a concentration? What are the established benchmarks for Eflucimibe?

Eflucimibe is a highly potent inhibitor. Cytotoxicity often occurs because researchers apply micromolar concentrations to cells when only nanomolar concentrations are required for complete target engagement.

Table 1: Quantitative Benchmarks for Eflucimibe (F12511) In Vitro

Cell Line / TargetTissue OriginIC50 for ACAT InhibitionCytotoxic Threshold (Standard Media)Recommended Working Range
HepG2 Hepatic3 nM[4]> 100 nM (at 48h)5 - 15 nM
CaCo-2 Intestinal7 nM[4]> 250 nM (at 48h)10 - 30 nM
THP-1 (Macrophage) Monocytic71 nM[4]> 500 nM (at 48h)100 - 200 nM
Microsomal Prep Rabbit Intestine41 nM[5]N/A (Cell-free)N/A

Part 2: Pathway & Workflow Visualization

To successfully culture cells with Eflucimibe for >48 hours, you must manipulate the cholesterol efflux pathway. The diagram below illustrates the causality of the toxicity and the biochemical rescue mechanism.

Mechanism Eflu Eflucimibe (F12511) [ACAT Inhibitor] ACAT ACAT1/SOAT1 Enzyme Eflu->ACAT Potently Inhibits CE Cholesteryl Esters (Safe Storage) ACAT->CE Blocked FC Free Cholesterol (FC) Accumulation ACAT->FC Shifts pathway to Tox Membrane Disruption & Cytotoxicity FC->Tox >48h Incubation ApoA1 ApoA-I / Cyclodextrin (Extracellular Acceptor) FC->ApoA1 Efflux via ABCA1 Rescue Cell Survival (Toxicity Rescued) ApoA1->Rescue Prevents toxicity

Fig 1: Mechanism of Eflucimibe-induced free cholesterol cytotoxicity and ApoA-I mediated rescue.

Part 3: Self-Validating Protocol for Long-Term Eflucimibe Incubation

To ensure scientific integrity, your experimental setup must be a self-validating system. The following protocol integrates built-in controls to verify that ACAT is inhibited without triggering confounding apoptotic cascades.

Phase 1: Preparation and Pre-treatment
  • Media Optimization: Culture cells in media containing lipoprotein-deficient serum (LPDS) rather than standard 10% FBS. This limits the influx of exogenous LDL-cholesterol, reducing the basal rate of free cholesterol accumulation.

  • Efflux Priming (Optional but Recommended): Pre-treat cells with a cAMP analogue (e.g., 8-Br-cAMP at 0.5 mM) for 12 hours prior to Eflucimibe exposure. Causality: cAMP upregulates the expression of the ABCA1 transporter, maximizing the cell's defensive capacity to efflux cytotoxic cholesterol[3].

Phase 2: Drug Application and Rescue
  • Acceptor Addition: Supplement the culture media with human ApoA-I (10–20 µg/mL) or Methyl-β-cyclodextrin (MβCD) (0.1 mM). This acts as the extracellular "sink" for free cholesterol[2].

  • Eflucimibe Dosing: Add Eflucimibe at a concentration no higher than 3x its cell-specific IC50 (e.g., ~200 nM for THP-1 cells)[4]. Ensure the final DMSO concentration remains below 0.1% v/v.

Phase 3: Self-Validation Assays
  • Efficacy Validation (Lipid Extraction): At 48 hours, lyse a subset of cells and perform a fluorometric cholesterol assay to measure the FC/CE ratio. Success Criterion: A significant decrease in CE and an increase in FC confirms Eflucimibe is actively inhibiting ACAT.

  • Toxicity Validation (14C-adenine or LDH Release): Measure cytotoxicity using an LDH release assay or the 14C-adenine leakage method[6]. Success Criterion: The group treated with Eflucimibe + ApoA-I should show baseline LDH release, proving that the cells are alive and the biological phenotype observed is strictly due to ACAT inhibition, not cell death.

Workflow S1 Step 1: Seed Cells (LPDS Media) S2 Step 2: Upregulate ABCA1 (cAMP Pre-treat) S1->S2 S3 Step 3: Add Acceptor (ApoA-I / MβCD) S2->S3 S4 Step 4: Add Eflucimibe (IC50 optimized) S3->S4 S5 Step 5: Validation (FC/CE & LDH Assays) S4->S5

Fig 2: Self-validating workflow for long-term in vitro incubation with Eflucimibe.

References

  • Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment Source: iiarjournals.org URL:[Link]

  • Acyl-CoenzymeA (CoA):Cholesterol Acyltransferase Inhibition in Rat and Human Aortic Smooth Muscle Cells Is Nontoxic and Retards Foam Cell Formation Source: ahajournals.org URL:[Link]

  • Cell toxicity induced by inhibition of acyl coenzyme A:cholesterol acyltransferase and accumulation of unesterified cholesterol Source: nih.gov URL:[Link]

  • Targeting Sterol O-Acyltransferase/Acyl-CoA:Cholesterol Acyltransferase (ACAT): A Perspective on Small-Molecule Inhibitors and Their Therapeutic Potential Source: acs.org URL:[Link]

  • Pharmacological profile of F 12511, (S)-2',3', 5'-trimethyl-4'-hydroxy-alpha-dodecylthioacetanilide a powerful and systemic acylcoenzyme A: cholesterol acyltransferase inhibitor Source: nih.gov URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing DMSO Concentration for Eflucimibe In Vitro Studies

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical and biological challenges associated with Eflucimibe (F 12511) in vitro effic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical and biological challenges associated with Eflucimibe (F 12511) in vitro efficacy studies.

Eflucimibe is a highly potent, lipophilic inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT/SOAT). Due to its complex solubility profile, improper solvent management can lead to drug precipitation, artifactual enzymatic inhibition, or solvent-induced cytotoxicity. This guide provides self-validating protocols and mechanistic insights to ensure absolute scientific integrity in your assays.

Part 1: Core Troubleshooting & FAQs

Q1: Why is Eflucimibe so difficult to dissolve, and what is the optimal stock concentration? A1: Eflucimibe has exceptionally low aqueous solubility and is highly hygroscopic[1]. When exposed to ambient humidity, the absorbed water alters the dielectric constant of the powder, making it resistant to solubilization. While its maximum solubility in Dimethyl Sulfoxide (DMSO) is approximately 25 mg/mL (53.22 mM), achieving this requires aggressive mechanical disruption (sonication) and thermal energy (heating to 60°C)[1]. For routine in vitro assays, we recommend preparing a 10 mM stock solution using anhydrous, newly opened DMSO to prevent water-induced degradation.

Q2: What is the maximum allowable DMSO concentration for my cell-based ACAT assays? A2: For sensitive metabolic assays, the final DMSO concentration must never exceed 0.1% [2]. The Causality: DMSO is an amphipathic, polar aprotic solvent. At concentrations >0.5%, DMSO intercalates into the lipid bilayer, increasing membrane fluidity. Because ACAT is an integral membrane protein residing in the Endoplasmic Reticulum (ER), DMSO-induced membrane disruption alters the conformational dynamics of the enzyme, leading to false-positive inhibition readouts. Furthermore, concentrations ≥0.5% have been shown to induce caspase-3 and PARP-1 cleavage, triggering apoptotic cell death[3].

Q3: My Eflucimibe precipitates immediately upon addition to the aqueous culture medium. How do I prevent this? A3: This phenomenon, known as "crashing out," occurs due to localized high concentrations of the lipophilic drug when transitioning from 100% DMSO to a 100% aqueous environment. The Solution: Utilize an intermediate dilution strategy. Dilute your 100% DMSO stock into a pre-warmed intermediate medium containing carrier proteins (like 10% Fetal Bovine Serum or Bovine Serum Albumin). These proteins provide hydrophobic binding pockets that temporarily stabilize Eflucimibe in solution before it reaches the target cells.

Part 2: Quantitative Data & Benchmarks

To contextualize your assay windows, refer to the established efficacy and toxicity benchmarks below.

Table 1: Eflucimibe In Vitro Efficacy Profiles Across Cell Lines

Eflucimibe demonstrates nanomolar potency, but sensitivity varies by tissue origin and ACAT isoform expression[4].

Cell LineTissue OriginTarget EnzymeIC50 (nM)
HepG2 Human LiverACAT/SOAT3
CaCo-2 Human IntestineACAT/SOAT7
THP-1 Human MacrophageACAT/SOAT71
Table 2: DMSO Concentration Matrix for In Vitro Assays

Empirical guidelines for solvent tolerance in lipid metabolism assays[2][3].

Final DMSO Conc.Cell Viability ImpactAssay Integrity (ACAT Activity)Recommendation
≤ 0.1% NegligibleMaintained; native ER structure intactOptimal
0.2% - 0.4% Minimal (<5% death)Potential minor lipid shiftsAcceptable if necessary
0.5% Moderate (≈25% death)ER stress, false-positive inhibitionAvoid
≥ 1.0% Severe (Apoptosis)Complete membrane disruptionStrictly Prohibited

Part 3: Visualizing the Workflow and Mechanism

The following diagrams illustrate the mechanistic interference of DMSO and the optimized experimental workflow.

G Chol Free Cholesterol ACAT ACAT/SOAT Enzyme (ER Membrane) Chol->ACAT FA Fatty Acyl-CoA FA->ACAT CE Cholesteryl Esters (Lipid Droplets) ACAT->CE Esterification Eflu Eflucimibe (F 12511) Specific Inhibitor Eflu->ACAT Blocks Activity DMSO High DMSO (>0.5%) Membrane Disruption DMSO->ACAT Confounding Toxicity

Mechanism of ACAT inhibition by Eflucimibe and confounding effects of high DMSO concentrations.

W S1 Step 1: Stock Prep 10 mM in 100% DMSO Heat 60°C + Sonicate S2 Step 2: Intermediate 1% DMSO in Media (Protein Carrier) S1->S2 S3 Step 3: Cell Dosing HepG2 Cells Final DMSO = 0.1% S2->S3 S4 Step 4: Assay NBD-Cholesterol Fluorescence Readout S3->S4

Step-by-step in vitro workflow for Eflucimibe preparation, dosing, and ACAT activity readout.

Part 4: Step-by-Step Experimental Protocol

Self-Validating ACAT Inhibition Assay in HepG2 Cells Note: This protocol is a self-validating system. You must run a parallel DMSO-only vehicle control curve to mathematically subtract baseline solvent toxicity from the drug's true pharmacological effect.

Step 1: Stock Solution Preparation

  • Weigh the highly hygroscopic Eflucimibe powder rapidly in a low-humidity environment.

  • Reconstitute in anhydrous, newly opened DMSO to achieve a 10 mM stock concentration.

  • Sonicate the vial in a water bath and gently heat to 60°C until the solution is completely clear and free of micro-particulates[1].

  • Aliquot into single-use vials and store at -80°C to prevent freeze-thaw degradation.

Step 2: Intermediate Dilution (Preventing Precipitation)

  • Thaw a 10 mM stock aliquot at room temperature.

  • Prepare a 1000x working stock in 100% DMSO (e.g., 3 μM for a 3 nM final concentration).

  • Dilute the 1000x stock 1:100 into pre-warmed (37°C) culture media containing 10% FBS. This creates a 10x intermediate solution containing 1% DMSO. Mix immediately by gentle vortexing.

Step 3: Cell Dosing

  • Seed HepG2 cells in transparent-bottomed black 96-well plates at a density of 30,000 cells per well[5]. Allow 24 hours for adherence.

  • Add 1 volume of the 10x intermediate solution to 9 volumes of existing culture media in the well.

  • Verification: The final DMSO concentration in the well is now exactly 0.1% , ensuring cell viability and ER membrane integrity.

Step 4: NBD-Cholesterol Addition & Incubation

  • Add NBD-cholesterol (a fluorescent cholesterol analogue) to the wells at a final concentration of 1 μg/mL[5].

  • Incubate the plates for 6 hours at 37°C in a 5% CO2 atmosphere. Causality: As ACAT esterifies the NBD-cholesterol, it moves from the polar cell membrane to non-polar lipid droplets, significantly increasing its fluorescence.

Step 5: Lysis and Readout

  • Invert plates to remove media and wash cells twice with 100 μL of PBS.

  • Add 50 μL of lysis buffer (10 mM NaPO4, 1% Igepal) and shake for 5 minutes[5].

  • Read fluorescence on a microplate reader (Excitation: 490 nm, Emission: 540 nm). Calculate the IC50 by normalizing the Eflucimibe fluorescence units against the 0.1% DMSO vehicle control wells.

References

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at:[Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available at:[Link]

  • Eflucimibe medicaments for preventing/treating a disease due to sebaceous gland dysfunction in humans or animals. Justia Patents. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Eflucimibe (F12511) vs. Pactimibe in Atherosclerosis Animal Models: A Technical Comparison Guide

Introduction to ACAT Inhibition in Atherosclerosis Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for esterifying free cholesterol (FC) into cholesteryl esters (CE). In the context of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to ACAT Inhibition in Atherosclerosis

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for esterifying free cholesterol (FC) into cholesteryl esters (CE). In the context of atherosclerosis, ACAT1 (the predominant isoform in macrophages) drives the accumulation of CE, leading to the formation of lipid-laden foam cells—the hallmark of early atherosclerotic plaques[1].

For decades, ACAT inhibition was viewed as a highly promising therapeutic target. By preventing cholesterol esterification, researchers hypothesized that macrophages would excrete excess free cholesterol via efflux pathways, thereby halting or reversing plaque progression[2]. This guide provides an in-depth technical comparison of two prominent ACAT inhibitors—Eflucimibe (F12511) and Pactimibe (CS-505) —analyzing their performance in preclinical animal models, the causality behind experimental design choices, and the critical translational lessons learned from their development.

Mechanism of Action and Pathway Dynamics

Both Eflucimibe and Pactimibe target the ACAT enzyme, but their pharmacological profiles and the models used to evaluate them reveal distinct aspects of lipid metabolism. Eflucimibe is a highly potent ACAT inhibitor (IC50 in the nanomolar range) that has shown efficacy in regulating endogenous hypercholesterolemia[3]. Pactimibe is a dual ACAT1/ACAT2 inhibitor designed to reduce plaque size and stabilize existing lesions by preventing macrophage foam cell formation[1].

ACAT_Pathway LDL Oxidized LDL Macrophage Macrophage Uptake (Scavenger Receptors) LDL->Macrophage FC Free Cholesterol (FC) Macrophage->FC ACAT ACAT1 / ACAT2 Enzyme FC->ACAT CE Cholesteryl Esters (CE) ACAT->CE Esterification FoamCell Foam Cell Formation (Atherosclerotic Plaque) CE->FoamCell Eflucimibe Eflucimibe (F12511) Eflucimibe->ACAT Inhibits Pactimibe Pactimibe (CS-505) Pactimibe->ACAT

Caption: ACAT1/2 signaling pathway and pharmacological inhibition by Eflucimibe and Pactimibe.

Comparative Quantitative Data in Animal Models

To objectively evaluate these compounds, researchers utilized distinct animal models tailored to specific pathophysiological questions. The table below synthesizes the quantitative preclinical outcomes for both drugs.

CompoundAnimal ModelDosage & DurationKey Lipid/Systemic OutcomesPlaque/Vascular Outcomes
Eflucimibe Casein-fed New Zealand Rabbits (Endothelial Injury)8 mg/kg/day for 24 weeksReduced total plasma cholesterol by ~50%[4].Decreased lesion incidence and macrophage accumulation by 50%; reduced preatheroma surface area[4].
Pactimibe ApoE-/- Mice (Early Lesion Model)0.1% (w/w) in diet for 12 weeksReduced plasma cholesterol by 43-48%[5].77% reduction in early atherosclerotic lesions; decreased MMP-2, MMP-9, and MMP-13 expression[5].
Pactimibe WHHL Rabbits (Advanced Plaque Model)10 or 30 mg/kg/day for 32 weeksNo alteration in serum cholesterol levels[6].Stabilized vulnerable plaques; increased smooth muscle cells (12.3% vs 9.7%) and collagen (31.0% vs 16.2%)[6].

Self-Validating Experimental Protocols

The integrity of preclinical atherosclerosis research relies on models that accurately isolate the drug's mechanism of action. Below are the standardized, self-validating methodologies used to evaluate these inhibitors.

Experimental_Workflow Model Animal Model Selection (ApoE-/- or WHHL) Diet Atherogenic Diet Induction Model->Diet Dosing Drug Administration (Inhibitor vs Vehicle) Diet->Dosing Harvest Tissue Harvesting (Aorta & Plasma) Dosing->Harvest Assay Lipid & Histological Quantification Harvest->Assay Validate Data Validation (Plaque Vol & CE content) Assay->Validate

Caption: Standardized in vivo workflow for evaluating ACAT inhibitors in atherosclerosis models.

Protocol A: Pactimibe Evaluation in ApoE-/- Mice (Plaque Initiation Model)

Causality Focus: Apolipoprotein E-deficient (ApoE-/-) mice are chosen because their inability to clear lipoproteins provides a rapid, predictable baseline for hypercholesterolemia and foam cell formation, ideal for testing early intervention[2].

  • Baseline Establishment: Select 12-week-old ApoE-/- mice. Randomize into vehicle control and treatment groups to ensure uniform baseline plaque initiation[5].

  • Dosing Regimen: Administer Pactimibe at 0.03% or 0.1% (w/w) admixed into standard chow for 12 weeks[5].

  • Internal Validation (Target Engagement): Draw blood at weeks 4, 8, and 12. Extract aortic lipids using thin-layer chromatography (TLC). Validation metric: Pactimibe must demonstrate a dose-dependent reduction in aortic cholesteryl ester (CE) content relative to vehicle[1].

  • Histological Quantification: Harvest the aorta. Use Oil Red O staining to quantify lipid core volume. Perform immunohistochemistry for CD68 (macrophages) and matrix metalloproteinases (MMP-2, MMP-9) to assess plaque vulnerability[5].

Protocol B: Eflucimibe Evaluation in Casein-Fed Rabbits (Endothelial Injury Model)

Causality Focus: Unlike exogenous cholesterol feeding which causes severe hepatotoxicity, a cholesterol-free, casein-rich diet induces endogenous hypercholesterolemia. Combined with mechanical injury, this perfectly mimics human endothelial dysfunction[4].

  • Dietary Induction: Feed New Zealand white rabbits a cholesterol-free, casein-rich diet for 6 weeks until total plasma cholesterol reaches 250-300 mg/dL[4].

  • Mechanical Injury: Perform a balloon abrasion in the abdominal aorta under anesthesia. This triggers localized inflammatory responses and preatheroma formation[4].

  • Dosing Regimen: Administer Eflucimibe (8 mg/kg/day) as a diet admixture for 24 weeks[4].

  • Endpoint Analysis: Perform quantitative image analysis on serial sections of the injured aorta. Validation metric: Assess the surface area covered by preatheroma lesions (expected ~20% in placebo) and verify systemic efficacy via plasma cholesterol monitoring[4].

Translational Insights: The Gap Between Animal Models and Human Efficacy

While both Eflucimibe and Pactimibe demonstrated exceptional promise in preclinical models—reducing lesion size and stabilizing vulnerable plaques—the translation to human clinical trials revealed critical biological disparities.

The ACTIVATE trial evaluated Pactimibe (100 mg/day) in 408 patients with symptomatic coronary artery disease over 18 months using intravascular ultrasonography (IVUS)[7][8]. The results were highly disappointing:

  • Primary Endpoint Failure: The change in percent atheroma volume did not differ significantly between Pactimibe and placebo (0.69% vs 0.59%, p=0.77)[8].

  • Pro-Atherogenic Signals: In secondary endpoints (absolute atheroma volume), the placebo group actually showed more disease regression (-5.6 mm³) compared to the Pactimibe group (-1.3 mm³, p=0.03)[7][8].

Why did the animal models fail to predict human outcomes?

  • Free Cholesterol Cytotoxicity: In animal models, partial ACAT inhibition effectively reduces foam cell formation. However, in advanced human plaques, potent ACAT inhibition blocks the esterification of free cholesterol. The resulting accumulation of unesterified free cholesterol in the macrophage endoplasmic reticulum triggers severe ER stress, apoptosis, and localized inflammation, ultimately destabilizing the plaque[1][2].

  • Species-Specific Lipid Metabolism: The lipoprotein profiles of ApoE-/- mice and WHHL rabbits differ fundamentally from humans. Mice carry most of their cholesterol in VLDL/chylomicron remnants, whereas humans rely heavily on LDL. The inflammatory response to free cholesterol crystals in human plaques is far more aggressive than in early-stage murine lesions[1][2].

Ultimately, the development of Pactimibe was discontinued[9], serving as a foundational case study in drug development: a biologically sound mechanism validated by robust animal data can still fail if the model does not fully recapitulate the complex, late-stage pathophysiology of human disease.

References

  • "ACAT inhibitor pactimibe sulfate (CS-505) reduces and stabilizes atherosclerotic lesions by cholesterol-lowering and direct effects in apolipoprotein E-deficient mice - PubMed" National Institutes of Health (NIH). Available at:[Link]

  • "Pactimibe stabilizes atherosclerotic plaque through macrophage acyl-CoA:cholesterol acyltransferase inhibition in WHHL rabbits - PubMed" National Institutes of Health (NIH). Available at:[Link]

  • "ACAT Inhibition on the Progression of Coronary Atherosclerosis - ACTIVATE" American College of Cardiology. Available at:[Link]

  • "Discontinuation of Clinical Studies of CS-505 (Pactimibe; Sankyo's ACAT Inhibitor)" Daiichi Sankyo. Available at:[Link]

  • "Effect of ACAT inhibition on the progression of coronary atherosclerosis - SAHMRI" South Australian Health and Medical Research Institute. Available at:[Link]

  • "Anti-atherosclerotic properties of the acyl-coenzyme A:cholesterol acyltransferase inhibitor F 12511 in casein-fed New Zealand rabbits - PubMed" National Institutes of Health (NIH). Available at:[Link]

  • "ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC" National Institutes of Health (NIH). Available at:[Link]

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